Methyl 4-(allyloxy)-3-iodobenzoate

Descripción general

Descripción

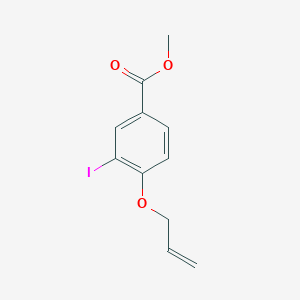

Methyl 4-(allyloxy)-3-iodobenzoate is an organic compound characterized by the presence of an ester group, an allyloxy group, and an iodine atom attached to a benzene ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and makes it useful in different scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(allyloxy)-3-iodobenzoate typically involves the esterification of 4-(allyloxy)-3-iodobenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(allyloxy)-3-iodobenzoate can undergo various types of chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of deiodinated products.

Substitution: Formation of new compounds with different functional groups replacing the iodine atom.

Aplicaciones Científicas De Investigación

Methyl 4-(allyloxy)-3-iodobenzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of Methyl 4-(allyloxy)-3-iodobenzoate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the allyloxy group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions, leading to the formation of new chemical bonds and the modulation of biological activity.

Comparación Con Compuestos Similares

Methyl 4-(allyloxy)-3-iodobenzoate can be compared with other similar compounds, such as:

Methyl 4-(allyloxy)-3-bromobenzoate: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and biological activity.

Methyl 4-(allyloxy)-3-chlorobenzoate:

Methyl 4-(allyloxy)-3-fluorobenzoate: The presence of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in the presence of the iodine atom, which can undergo specific reactions not possible with other halogens, making it a valuable compound for various research and industrial applications.

Actividad Biológica

Methyl 4-(allyloxy)-3-iodobenzoate (CAS Number: 501892-97-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an allyloxy group and an iodine atom attached to a benzoate framework. The presence of iodine is particularly significant as it can influence the compound's reactivity and biological interactions.

| Property | Details |

|---|---|

| Chemical Formula | C₁₁H₁₃IO₃ |

| Molecular Weight | 304.12 g/mol |

| IUPAC Name | This compound |

| CAS Number | 501892-97-3 |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, with studies suggesting that it may inhibit bacterial protein synthesis and affect cell wall formation. This aligns with findings that similar compounds have shown efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in models that simulate tumor growth. The mechanism appears to involve the compound's interaction with cellular pathways that regulate apoptosis and cell cycle progression .

Case Study: In Vitro Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency at sub-micromolar concentrations .

The biological activity of this compound is attributed to several mechanisms:

- Nucleophilic Addition Reactions : The allyloxy group can participate in nucleophilic attacks on electrophilic centers in biological molecules, leading to modifications that disrupt normal cellular functions.

- Substitution Reactions : The iodine atom can undergo substitution reactions, facilitating the formation of new chemical bonds with biological targets .

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical metabolic pathways, thereby exerting its antimicrobial and anticancer effects .

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated benzoates to understand its unique properties:

| Compound Name | Halogen Type | Biological Activity |

|---|---|---|

| Methyl 4-(allyloxy)-3-bromobenzoate | Bromine | Moderate antimicrobial activity |

| Methyl 4-(allyloxy)-3-chlorobenzoate | Chlorine | Lower anticancer efficacy |

| Methyl 4-(allyloxy)-3-fluorobenzoate | Fluorine | Minimal biological activity |

The presence of iodine in this compound enhances its reactivity compared to brominated or chlorinated analogs, making it a valuable candidate for further research in drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 4-(allyloxy)-3-iodobenzoate, and how do reaction conditions influence yield?

- Answer : A typical route involves iodination of a precursor like methyl 4-hydroxybenzoate. For example, iodine monochloride (ICl) in glacial acetic acid can introduce the iodine atom at the 3-position (82% yield) . Allyl ether formation can then be achieved via nucleophilic substitution using allyl bromide under basic conditions. Reaction temperature, solvent choice (e.g., chloroform vs. ethanol), and stoichiometry of iodinating agents critically affect yield and purity. NMR (e.g., δ = 3.86 ppm for methoxy groups) and HPLC (retention time ~2.5–3.5 min) are standard characterization tools .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., allyloxy protons at δ ~4.5–5.5 ppm, aromatic protons near δ ~7–8 ppm) .

- Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ peaks at m/z ~330–350) .

- HPLC : Assess purity and retention behavior under gradient conditions .

Q. What are the stability considerations for this compound during storage and handling?

- Answer : The iodine atom’s sensitivity to light and moisture necessitates storage in amber vials under inert gas (N₂/Ar). Stability studies in DMSO-d6 or CDCl₃ show no decomposition over 48 hours at 4°C .

Advanced Research Questions

Q. How can competing side reactions during iodination be minimized, and what alternative iodinating agents are effective?

- Answer : Competing di-iodination or oxidation can occur with excess ICl. Using controlled stoichiometry (1:1 molar ratio of precursor to ICl) in acetic acid minimizes byproducts . Alternatives like N-iodosuccinimide (NIS) with catalytic H₂SO₄ in acetonitrile may improve regioselectivity . Comparative studies show ICl provides higher yields (82%) than NIS (65–70%) for aromatic iodination .

Q. How does this compound perform in Pd-catalyzed cross-couplings, and what challenges arise in optimizing these reactions?

- Answer : The iodine atom facilitates Suzuki-Miyaura couplings. For example, coupling with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ in THF at 80°C yields biaryl products. Challenges include:

- Competing β-hydride elimination from the allyloxy group, requiring careful ligand selection (e.g., XPhos) to stabilize intermediates .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may deactivate palladium catalysts .

Q. How can spectral data contradictions (e.g., overlapping signals in NMR) be resolved for this compound?

- Answer : Overlapping aromatic signals (e.g., δ = 7.0–7.5 ppm) can be resolved using:

- 2D NMR (COSY, HSQC) : To assign coupling patterns and correlate protons with carbons .

- Variable-temperature NMR : Reducing signal broadening caused by dynamic processes (e.g., allyl group rotation) .

Q. What strategies are effective in scaling up synthesis while maintaining regiochemical purity?

- Answer : Key strategies include:

- Flow chemistry : Continuous iodination in microreactors reduces side reactions and improves heat management .

- Crystallization optimization : Using hexane/EtOH (1:1) to isolate the product with >99% purity .

Q. Methodological Considerations

Q. How can computational modeling (e.g., DFT) predict reactivity or stability of this compound in novel reactions?

- Answer : DFT calculations (B3LYP/6-31G*) can model:

- Iodine’s electronic effects : Predicting sites for electrophilic attack or radical coupling .

- Thermal stability : Estimating bond dissociation energies (e.g., C-I bond ~50–60 kcal/mol) to guide reaction temperatures .

Q. What are the best practices for analyzing trace impurities in this compound, and how are they quantified?

- Answer : LC-MS/MS with a C18 column (acetonitrile/water gradient) identifies impurities (e.g., de-iodinated byproducts). Quantification uses external calibration curves with standards like methyl 3-iodobenzoate .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar iodinated benzoates?

Propiedades

IUPAC Name |

methyl 3-iodo-4-prop-2-enoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO3/c1-3-6-15-10-5-4-8(7-9(10)12)11(13)14-2/h3-5,7H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVJNIBUPCXQPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OCC=C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.